Boc-Glu(Osu)-Otbu
Description
Contextualization of Boc-Protected Amino Acid Derivatives in Peptide Chemistry
In the field of peptide synthesis, the controlled, sequential assembly of amino acids is paramount. To prevent unwanted side reactions and uncontrolled polymerization, the reactive amino group of an incoming amino acid must be temporarily masked. peptide.com The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for amines, particularly the alpha-amino group of amino acids. wikipedia.orgchemistrytalk.org Introduced by reacting the amino acid with di-tert-butyl dicarbonate, the Boc group is valued for its stability under a variety of conditions, including those required for peptide coupling. libretexts.org
The Boc-strategy, pioneered by R.B. Merrifield in solid-phase peptide synthesis (SPPS), involves the use of a strong acid, typically trifluoroacetic acid (TFA), for the removal of the N-terminal Boc group, which liberates the amine for the next coupling step. peptide.com This method remains a cornerstone of peptide chemistry, favored for its robustness and efficacy in synthesizing complex or hydrophobic peptides. nih.gov The orthogonality of the Boc group allows for the selective deprotection of the N-terminus without disturbing other protecting groups on the amino acid side chains, a critical feature for building specific peptide sequences. peptide.com
Significance of N-Hydroxysuccinimide (OSu) Esters in Activated Ester Chemistry
The formation of an amide (peptide) bond requires the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. N-Hydroxysuccinimide (NHS) esters are a premier class of activated esters used extensively for this purpose in peptide synthesis and bioconjugation chemistry. thieme-connect.comchemicalbook.com These esters are typically prepared by reacting a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). chemicalbook.comamerigoscientific.com
The effectiveness of NHS esters stems from the fact that the N-hydroxysuccinimide moiety is an excellent leaving group. The ester's reactivity is enhanced, facilitating efficient acylation of primary and secondary amines under mild conditions to form stable amide bonds. chemicalbook.com While highly reactive towards amines, NHS esters exhibit reasonable stability in aqueous solutions compared to other activated esters, allowing for purification and storage. chemicalbook.com This combination of high reactivity and relative stability has made them indispensable tools for chemists. amerigoscientific.com
Role of tert-Butyl (OtBu) Protecting Groups in Carboxylic Acid Functionalization
Just as amino groups require protection, reactive side chains of amino acids must also be masked during peptide synthesis. For acidic amino acids like glutamic acid and aspartic acid, the side-chain carboxylic acid is a potential site for unwanted reactions. The tert-butyl (tBu) ester is a common protecting group for this purpose, forming a tert-butyl ether (OtBu). pearson.com This bulky group provides steric hindrance and is chemically stable under the basic and nucleophilic conditions often used in synthesis. researchgate.net
A key advantage of the OtBu group is its cleavage mechanism. Like the Boc group, it is acid-labile and is typically removed using strong acids such as trifluoroacetic acid (TFA). chemistrytalk.org This property makes it compatible with the Boc-SPPS strategy, as the side-chain OtBu groups are conveniently deprotected simultaneously with the final cleavage of the peptide from the resin support. peptide.com This compatibility simplifies the synthetic workflow, making the OtBu group a strategic choice for protecting carboxylic acid side chains in the synthesis of complex peptides.
Overview of Boc-Glu(OSu)-OtBu as a Building Block in Complex Molecular Architectures
This compound is a trifunctional glutamic acid derivative that integrates the protective and activating strategies discussed previously into a single, powerful building block. Its structure features an N-terminally protected alpha-amino group (Boc), a side-chain carboxylic acid protected as a tert-butyl ester (OtBu), and an alpha-carboxylic acid activated as an N-hydroxysuccinimide ester (OSu).
This specific arrangement makes it an ideal reagent for introducing a glutamic acid residue into a growing peptide chain or other molecule. The activated OSu ester readily reacts with a free amine, while the Boc and OtBu groups remain intact, preventing side reactions at the N-terminus and the glutamic acid side chain. Following the coupling reaction, the Boc group can be selectively removed to allow for further chain elongation.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 81659-82-7 |
| Molecular Formula | C18H28N2O8 |
| Molecular Weight | 400.43 g/mol |
| Appearance | White Powder |
| Purity | Typically >95% |
Research Landscape and Emerging Applications of Activated Glutamic Acid Esters
Activated glutamic acid esters, including this compound and its analogues, are critical reagents in modern pharmaceutical research and development. Their primary application lies in the chemical synthesis of complex peptides and peptide-based drugs. For instance, derivatives of glutamic acid are used to attach fatty acid side chains to peptide backbones, a strategy employed to improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life in circulation.
A prominent example is found in the synthesis of glucagon-like peptide-1 (GLP-1) analogues like Liraglutide, which is used for the treatment of type 2 diabetes. The synthesis of such molecules can involve the acylation of a lysine (B10760008) side chain with a protected and activated glutamic acid derivative, followed by the attachment of a palmitic acid moiety. google.comgoogle.com The use of building blocks like this compound or related structures is central to creating these branched peptide structures with high precision. google.com The ongoing research into novel peptide therapeutics continues to drive the demand and development of specialized, activated amino acid derivatives.
Table of Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O8/c1-17(2,3)26-15(24)11(19-16(25)27-18(4,5)6)7-10-14(23)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDWIAZPUAPHR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562666 | |
| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81659-82-7 | |
| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc Glu Osu Otbu and Its Analogues
Comparative Analysis of Synthetic Routes to Boc-Glu(OSu)-OtBu
The efficient and cost-effective production of this compound for large-scale applications hinges on achieving high yields and stringent purity standards. Several synthetic strategies exist, primarily revolving around the activation of the alpha-carboxyl group of N-Boc-L-glutamic acid beta-tert-butyl ester using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent. Common coupling agents employed include Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) bachem.com.
Yield and Purity Considerations in Large-Scale Synthesis
DCC-mediated Synthesis: DCC is a widely used coupling agent for forming active esters. In a typical procedure, N-Boc-L-glutamic acid beta-tert-butyl ester, NHS, and DCC are reacted in an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) bachem.com. While effective, DCC generates dicyclohexylurea (DCU) as a byproduct. DCU has poor solubility in many organic solvents, which can complicate its removal through filtration, potentially impacting the purity of the final product and requiring rigorous purification steps bachem.com. Yields for DCC-mediated synthesis can range from 70% to 85%, with purity typically exceeding 95% after proper purification researchgate.net.
EDC-mediated Synthesis: EDC, often used as its hydrochloride salt, offers an advantage in byproduct removal because the corresponding urea (B33335) byproduct is water-soluble. This facilitates purification, especially in large-scale operations, as it can be removed by aqueous extraction bachem.com. EDC is frequently used in combination with additives like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency bachem.com. Reactions are commonly performed in solvents like DMF, DCM, or acetonitrile (B52724) bachem.com. Yields for EDC-mediated synthesis are often comparable to or slightly higher than DCC, typically in the 75-90% range, with high purity achievable researchgate.net.
Table 2.4.1: Comparison of Carbodiimide Coupling Agents for this compound Synthesis
| Coupling Agent | Typical Solvents | Byproduct | Byproduct Solubility | Typical Yield (%) | Purity Considerations | Ease of Purification |
| DCC | DCM, EtOAc | DCU | Poor | 70-85 | Requires filtration, potential for residual DCU | More challenging |
| EDC | DMF, DCM, MeCN | Water-soluble urea | Good | 75-90 | Water extraction, easier removal | Easier |
Note: Yields and purity are representative and depend heavily on specific reaction conditions and purification protocols researchgate.net.
Optimizing reaction parameters such as temperature (often kept at 0°C to room temperature), reactant stoichiometry, reaction time, and solvent choice is crucial for maximizing yield and purity in large-scale manufacturing bachem.com. Crystallization is a common purification method for this compound, which can effectively remove residual starting materials and byproducts if conditions are carefully controlled researchgate.net.
Green Chemistry Approaches in this compound Production
The drive towards more sustainable chemical processes has led to the exploration of greener methodologies for the synthesis of this compound, focusing on reducing environmental impact tandfonline.com.
Traditional syntheses of active esters often rely on solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), which pose environmental and health concerns tandfonline.com. Research in green chemistry aims to replace these with more benign alternatives tandfonline.com.
Ethyl Acetate (EtOAc): EtOAc is a relatively low-toxicity, biodegradable solvent that can be effectively used in the synthesis of this compound, particularly with DCC coupling tandfonline.com. It offers good solubility for reactants and can facilitate product crystallization tandfonline.com.
Acetonitrile (MeCN): Acetonitrile is another solvent that has been explored tandfonline.com. While it has some toxicity, it is often considered a greener alternative to DCM in certain applications due to its different hazard profile and potential for recovery tandfonline.com.
Isopropyl Acetate (iPrOAc): Similar to ethyl acetate, isopropyl acetate is a less volatile and generally considered greener solvent that can be employed in active ester formation tandfonline.com.
Alternative Solvent Systems: Studies have investigated solvent mixtures or alternative polar aprotic solvents that are less hazardous than DMF, such as dimethyl sulfoxide (B87167) (DMSO)/ethyl acetate (EtOAc) mixtures, or even bio-derived solvents tandfonline.combachem.com. The choice of solvent significantly impacts reaction rate, solubility of intermediates and byproducts, and ease of purification tandfonline.com. Transitioning to greener solvents requires re-optimization of reaction conditions to maintain or improve yield and purity tandfonline.com.
Beyond solvent choice, the selection of coupling reagents also plays a vital role in green chemistry tandfonline.com. While carbodiimides like DCC and EDC are effective, efforts are underway to develop or utilize coupling reagents that generate fewer or less problematic byproducts, or operate under milder conditions tandfonline.com.
TBEC (1-tert-Butyl-3-ethylcarbodiimide): TBEC is an alternative carbodiimide that has been explored as a coupling reagent in peptide synthesis iris-biotech.deiris-biotech.de. It can activate carboxylic acids for amide or ester formation tandfonline.comiris-biotech.de. A notable advantage of TBEC is its reaction with OxymaPure, which is exempt from hydrogen cyanide (HCN) formation, unlike DIC iris-biotech.deiris-biotech.de. Its potential advantages may include reduced epimerization and potentially cleaner reaction profiles compared to some carbodiimides, although its widespread adoption for NHS ester formation specifically for this compound requires further investigation and direct comparative studies tandfonline.com. The reaction mechanism involves the formation of an activated ester intermediate that then reacts with the nucleophile (NHS in this case) tandfonline.com.
Other Coupling Strategies: Other coupling agents, such as phosphonium (B103445) (e.g., BOP, PyBOP) or uronium (e.g., HBTU, HATU) salts, are commonly used in peptide synthesis bachem.comsigmaaldrich.com. While highly efficient, they often generate stoichiometric amounts of byproducts that may require careful handling and disposal bachem.comsigmaaldrich.com. For NHS ester formation, carbodiimides remain dominant due to their cost-effectiveness and established protocols tandfonline.com. However, research into catalytic or more atom-economical coupling methods is ongoing tandfonline.com.
Synthesis of Related Boc-Protected Glutamic Acid Active Esters
This section details the synthesis of other important Boc-protected glutamic acid derivatives featuring active ester functionalities.
Boc-Glu(OSu)-OSu
Boc-Glu(OSu)-OSu, chemically known as N-Boc-L-glutamic acid bis(N-hydroxysuccinimide) ester, is a derivative where both the alpha and gamma carboxyl groups of N-Boc-L-glutamic acid are activated as N-hydroxysuccinimide esters tandfonline.comsynchem.de. This compound serves as a valuable bifunctional building block in peptide synthesis and bioconjugation tandfonline.com.
The synthesis of Boc-Glu(OSu)-OSu typically involves the direct activation of both carboxyl groups of N-Boc-L-glutamic acid tandfonline.com. Similar to the synthesis of this compound, carbodiimide coupling agents are commonly employed tandfonline.com.
Procedure: N-Boc-L-glutamic acid is reacted with an excess of N-hydroxysuccinimide (typically 2.0-2.5 equivalents) in the presence of a coupling agent like DCC or EDC tandfonline.com. The reaction is usually carried out in an anhydrous organic solvent such as DMF, DCM, or THF tandfonline.com. The presence of a catalyst like DMAP (4-Dimethylaminopyridine) can sometimes be beneficial to accelerate the reaction and improve yields tandfonline.com.
Yield and Purification: Yields for Boc-Glu(OSu)-OSu synthesis can vary but are often reported in the range of 65-80% tandfonline.com. Purification is critical to remove unreacted starting materials, mono-activated species, and byproducts from the coupling agent tandfonline.com. Crystallization from suitable solvent systems (e.g., ethyl acetate/hexane) is a common purification method tandfonline.com. Purity is confirmed by analytical techniques like NMR spectroscopy and HPLC tandfonline.com.
Table 2.5.1: Synthesis of Boc-Glu(OSu)-OSu
| Starting Material | Reagents | Solvent | Typical Yield (%) | Purification Method |
| N-Boc-L-glutamic acid | NHS (2.0-2.5 eq), DCC or EDC, (DMAP optional) | DMF, DCM, THF | 65-80 | Crystallization |
Compound List
this compound
N-Boc-L-glutamic acid beta-tert-butyl ester
DCC (Dicyclohexylcarbodiimide)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
NHS (N-Hydroxysuccinimide)
DCU (Dicyclohexylurea)
DMF (Dimethylformamide)
DCM (Dichloromethane)
EtOAc (Ethyl Acetate)
MeCN (Acetonitrile)
iPrOAc (Isopropyl Acetate)
DMSO (Dimethyl sulfoxide)
TBEC (1-tert-Butyl-3-ethylcarbodiimide)
HOBt (1-Hydroxybenzotriazole)
DMAP (4-Dimethylaminopyridine)
BOP (Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate)
PyBOP (Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate)
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium-hexafluorophosphate)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Boc-Glu(OSu)-OSu
N-Boc-L-glutamic acid
Boc-Glu(OBzl)-OSu
N-tert-butyloxycarbonyl-(γ-benzyl)glutamic acid N-oxysuccinimide ester, commonly abbreviated as Boc-Glu(OBzl)-OSu, is a protected amino acid derivative utilized in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the benzyl (B1604629) (Bzl) ester protects the gamma-carboxyl group of glutamic acid. The N-hydroxysuccinimide (OSu) ester moiety activates the alpha-carboxyl group, rendering it susceptible to nucleophilic attack by an amine, thereby facilitating peptide bond formation google.comsigmaaldrich.comchemimpex.com.
While specific detailed synthetic procedures for Boc-Glu(OBzl)-OSu are not extensively detailed in the provided literature, its preparation generally follows established protocols for forming N-hydroxysuccinimide esters from protected amino acids. This typically involves the activation of the alpha-carboxyl group of Boc-Glu(OBzl)-OH.
A common strategy for synthesizing such activated esters involves reacting the protected amino acid with N-hydroxysuccinimide (HOSu) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). This reaction is usually carried out in an inert organic solvent like ethyl acetate (EtOAc), acetonitrile (ACN), or dichloromethane (DCM) under mild conditions googleapis.comgoogle.comgoogle.com. The Boc-protected amino acid is dissolved in the solvent, followed by the addition of HOSu and the coupling agent. The reaction mixture is stirred for several hours, after which the activated ester can be isolated.
Boc-Glu(OtBu)-OSu
Boc-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, or Boc-Glu(OtBu)-OSu, is a widely employed building block in peptide synthesis and bioconjugation chemimpex.commyskinrecipes.comcymitquimica.comchemimpex.com. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino terminus, while the tert-butyl (OtBu) ester shields the gamma-carboxyl group of glutamic acid. The N-hydroxysuccinimide (OSu) ester functionality at the alpha-carboxyl position provides high reactivity for efficient peptide bond formation with amino groups myskinrecipes.comcymitquimica.comchemimpex.com.
The synthesis of Boc-Glu(OtBu)-OSu typically involves the activation of the alpha-carboxyl group of Boc-Glu(OtBu)-OH. This is achieved by reacting Boc-Glu(OtBu)-OH with N-hydroxysuccinimide (HOSu) in the presence of a carbodiimide coupling agent.
Representative Synthetic Methodologies for Boc-Glu(OtBu)-OSu:
The formation of OSu esters from protected amino acids is a well-established procedure. Two common methods, illustrated by the synthesis of related activated glutamic acid derivatives, are presented below.
Method 1: Using DCC/HOSu
This method involves the reaction of a protected amino acid with N-hydroxysuccinimide (HOSu) in the presence of dicyclohexylcarbodiimide (DCC) googleapis.comgoogle.com.
Starting Material: Boc-Glu(OtBu)-OH
Reagents: N-hydroxysuccinimide (HOSu), N,N'-dicyclohexylcarbodiimide (DCC)
Solvents: Ethyl acetate (EtOAc) and Acetonitrile (ACN) mixture
Conditions: The protected amino acid and HOSu are dissolved in the solvent mixture at room temperature. DCC, dissolved in EtOAc, is added gradually. The reaction is typically stirred for several hours (e.g., 6 hours) at room temperature googleapis.com.
Work-up: After completion, the reaction mixture is filtered to remove by-products like dicyclohexylurea (DCU), and the filtrate containing the desired OSu ester is processed further googleapis.com.
Method 2: Using EDCI/HOSu
An alternative approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent, often in dichloromethane (DCM) google.com.
Starting Material: Boc-Glu(OtBu)-OH
Reagents: N-hydroxysuccinimide (HOSu), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
Solvent: Dichloromethane (DCM)
Conditions: The protected amino acid and HOSu are dissolved in DCM and cooled, typically to 0°C. EDCI is added portion-wise, and the reaction is stirred for a specified period (e.g., 15 minutes) google.com.
These methods facilitate the efficient conversion of the carboxyl group into a reactive N-hydroxysuccinimide ester, suitable for subsequent peptide coupling reactions.
Data Table: Representative Synthesis of Boc-Glu(OtBu)-OSu
| Parameter | Method 1 (DCC/HOSu) | Method 2 (EDCI/HOSu) |
| Starting Material | Boc-Glu(OtBu)-OH | Boc-Glu(OtBu)-OH |
| Primary Reagents | HOSu, DCC | HOSu, EDCI |
| Solvent(s) | EtOAc/ACN mixture | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature (RT) | 0°C (cooled) |
| Reaction Time | ~6 hours | ~15 minutes |
| Coupling Agent Addition | Gradual addition of DCC solution | Portion-wise addition of EDCI |
| Typical Work-up | Filtration of DCU, solvent removal, purification | Solvent removal, purification |
| Yield | Variable, dependent on specific conditions | Variable, dependent on specific conditions |
| Reference | googleapis.com (adapted for Boc-Glu(OtBu)-OH) | google.com (adapted for Boc-Glu(OtBu)-OH) |
General Synthesis of this compound
This compound is synthesized by activating the alpha-carboxyl group of Boc-Glu(OtBu)-OH. The general principle involves reacting Boc-Glu(OtBu)-OH with N-hydroxysuccinimide (HOSu) in the presence of a suitable coupling agent. The most common coupling agents employed for this transformation are carbodiimides, such as DCC or EDCI googleapis.comgoogle.comgoogle.com.
The process typically involves dissolving Boc-Glu(OtBu)-OH and HOSu in an inert organic solvent. Common solvents include ethyl acetate (EtOAc), acetonitrile (ACN), or dichloromethane (DCM) googleapis.comgoogle.com. A carbodiimide coupling agent (DCC or EDCI) is then added to facilitate the formation of the OSu ester. The reaction is usually conducted at room temperature or under cooling, and the progress is monitored until completion. After the reaction, the desired this compound is isolated and purified using standard laboratory techniques, such as filtration to remove by-products (e.g., dicyclohexylurea from DCC) and subsequent crystallization or chromatography.
Data Table: Representative Synthesis of this compound
This table illustrates the general methodology applied to synthesize this compound, drawing from established procedures for similar activated amino acid esters.
| Parameter | Method A (DCC/HOSu) | Method B (EDCI/HOSu) |
| Starting Material | Boc-Glu(OtBu)-OH | Boc-Glu(OtBu)-OH |
| Primary Reagents | HOSu, DCC | HOSu, EDCI |
| Solvent(s) | EtOAc/ACN mixture | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature (RT) | 0°C (cooled) |
| Reaction Time | ~6 hours | ~15 minutes |
| Coupling Agent Addition | Gradual addition of DCC solution | Portion-wise addition of EDCI |
| Typical Work-up | Filtration of DCU, solvent removal, purification | Solvent removal, purification |
| Yield | Variable, dependent on specific conditions | Variable, dependent on specific conditions |
| Reference | googleapis.comgoogle.com (adapted) | google.comgoogle.com (adapted) |
Compound List
this compound (N-tert-butyloxycarbonyl-L-glutamic acid α-N-hydroxysuccinimide ester γ-tert-butyl ester)
Boc-Glu(OBzl)-OSu (N-tert-butyloxycarbonyl-(γ-benzyl)glutamic acid N-oxysuccinimide ester)
Boc-Glu(OtBu)-OSu (N-tert-butyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester)
Boc-Glu(OBzl)-OH (N-tert-butyloxycarbonyl-(γ-benzyl)glutamic acid)
Boc-Glu(OtBu)-OH (N-tert-butyloxycarbonyl-L-glutamic acid γ-tert-butyl ester)
N-hydroxysuccinimide (HOSu)
N,N'-dicyclohexylcarbodiimide (DCC)
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
Ethyl acetate (EtOAc)
Acetonitrile (ACN)
Dichloromethane (DCM)
Pal-Glu-OtBu (Palmitoyl-Glutamic acid OtBu ester)
tBuOCO(CH2)16CO-gamma-Glu-OtBu
β-benzyl aspartate
Boc-L-glutamic acid γ-N-hydroxysuccinimide ester α-benzyl ester
Boc-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester
Advanced Applications in Peptide Synthesis
Boc-Glu(OSu)-OtBu in Solution-Phase Peptide Synthesis (LPPS)
In solution-phase peptide synthesis (LPPS), the use of activated amino acid derivatives, such as N-hydroxysuccinimide (OSu) esters, is well-established. OSu esters are recognized as effective "active esters" that are commonly employed in peptide synthesis and modification due to their favorable properties. They are described as safe, sterically unhindered, compatible with aqueous systems, and convenient to handle, which are crucial attributes for LPPS protocols bachem.com. The general principle of peptide synthesis using OSu esters involves reacting these activated derivatives with an amino acid or peptide derivative to form a new peptide bond google.com. N-hydroxysuccinimide esters of N-protected amino acids, including those like this compound, are often crystalline, stable, and suitable for peptide synthesis, even under aqueous conditions, offering advantages in purification and handling chemicalbook.com. While specific studies detailing the exclusive use of this compound in LPPS are less common than its application in SPPS, its inherent properties as an OSu activated amino acid derivative position it as a viable reagent for LPPS strategies requiring controlled coupling.
This compound in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) has become a cornerstone for constructing peptides, and this compound finds significant utility within this methodology.
Coupling Efficiency and Reaction Kinetics in SPPS
This compound serves as an efficient coupling partner in SPPS. The N-hydroxysuccinimide moiety activates the alpha-carboxyl group, rendering it highly reactive towards the free amine terminus of the growing peptide chain attached to a solid support chemimpex.comenamine.net. This activation facilitates smooth and rapid coupling reactions, which is essential for achieving high yields and minimizing incomplete reactions. While specific kinetic data for this compound are not extensively published, OSu esters, in general, are known for their good reactivity and are commonly used in peptide synthesis due to their well-balanced reactivity and stability bachem.com. The preparation of such activated esters, often via methods involving reagents like dicyclohexylcarbodiimide (B1669883) (DCC), yields stable, crystalline derivatives that are amenable to SPPS chemicalbook.com.
Integration into Automated Peptide Synthesizers
The design of this compound makes it highly compatible with automated peptide synthesizers, which rely on precise reagent delivery and controlled reaction cycles. SPPS, in general, is amenable to automation, with Fmoc-based SPPS being particularly advantageous due to the mild deprotection conditions (typically using piperidine) and the UV-detectable nature of the removed Fmoc group, which allows for real-time monitoring of the synthesis nih.gov. While Boc chemistry, which uses TFA for deprotection, is generally less favored for automation due to the corrosive nature of TFA, activated amino acid derivatives like this compound can still be readily integrated into automated workflows. The compound's stability and defined reactivity profile ensure reliable coupling, a prerequisite for successful automated synthesis acs.orguniversiteitleiden.nl.
Utilization in the Synthesis of Complex Peptides and Proteins
This compound is a versatile building block that is instrumental in the synthesis of more complex peptide structures and modified proteins.
Incorporation into Modified Peptide Sequences
The compound is recognized as a valuable tool for constructing complex peptides and proteins, facilitating the formation of specific peptide bonds chemimpex.com. Its structure allows for the selective attachment of various amino acids or other functional groups, which is crucial for developing targeted therapeutics and biopharmaceuticals chemimpex.com. The OSu moiety is particularly useful for introducing modifications or creating branched peptides. For instance, derivatives like Palm-Glu(OSu)-OtBu, which feature a lipophilic palmitoyl (B13399708) chain attached to glutamic acid activated as an OSu ester, are employed in the synthesis of peptide-based drugs such as Liraglutide acs.orgiris-biotech.degoogle.com. This highlights the utility of OSu-activated glutamic acid derivatives in creating lipophilic and modified peptide sequences, enhancing their pharmacokinetic properties, solubility, and stability chemimpex.comchemimpex.com. The ability to selectively couple these modified amino acid derivatives is key to designing peptides with tailored functionalities for advanced pharmaceutical applications.
Compound List
this compound
Boc (tert-Butoxycarbonyl)
Glu (Glutamic Acid)
OSu (N-Hydroxysuccinimide ester)
OtBu (tert-Butyl ester)
N-hydroxysuccinimide (HOSu)
tert-butyl ester (tBu)
Fmoc (9-Fluorenylmethoxycarbonyl)
DCC (Dicyclohexylcarbodiimide)
TFA (Trifluoroacetic Acid)
Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Name | Boc-L-glutamic acid γ-N-hydroxysuccinimide ester α-tert-butyl ester | chemimpex.com |
| CAS Number | 81659-82-7 | chemimpex.com |
| Molecular Formula | C18H28N2O8 | chemimpex.com |
| Molecular Weight | 400.43 g/mol | chemimpex.com |
| Appearance | White powder | sigmaaldrich.com |
| Purity (Assay) | ≥ 99% | chemimpex.com |
| Melting Point | 138 - 142 °C | chemimpex.com |
| Primary Application | Peptide Synthesis | chemimpex.comsigmaaldrich.com |
Role in the Synthesis of Peptides with Post-Translational Modifications
The strategic placement of the N-hydroxysuccinimide ester on the gamma-carboxyl group of glutamic acid makes this compound an ideal reagent for introducing specific modifications and mimicking post-translational modifications (PTMs) during peptide synthesis. The OSu ester is a highly reactive activated ester, readily undergoing nucleophilic attack by primary amines to form stable amide bonds. This reactivity is leveraged to conjugate peptides to other molecules, such as labels, drugs, or carrier proteins, or to introduce specific side-chain modifications that are characteristic of PTMs like amidation or conjugation with various moieties chemimpex.comchemimpex.com.
The Boc protecting group on the alpha-amino terminus ensures selective peptide bond formation at the alpha-carboxyl end during solid-phase peptide synthesis (SPPS) or solution-phase coupling. Concurrently, the tert-butyl ester on the alpha-carboxyl group provides orthogonal protection, meaning it can be cleaved under different conditions (typically acidic) than the Boc group (acidic, but milder) or other side-chain protecting groups, allowing for sequential deprotection and further modification steps. This orthogonal protection strategy is fundamental for building complex peptide architectures with high fidelity.
Specific Examples of Peptide Analogue Synthesis Involving this compound
This compound serves as a key intermediate in the synthesis of various sophisticated peptide analogues, enabling the creation of molecules with enhanced therapeutic efficacy, targeted delivery, or diagnostic capabilities. Its utility is prominently demonstrated in the synthesis of GLP-1 receptor agonists, RGD peptides, and prodrugs.
Liraglutide and GLP-1 Analogues Synthesis
Liraglutide, a widely used glucagon-like peptide-1 (GLP-1) receptor agonist for managing type 2 diabetes and obesity, is a prime example where modified glutamic acid derivatives are crucial researchgate.netresearchgate.net. The synthesis of Liraglutide involves attaching a palmitoyl-γ-glutamyl moiety to the lysine (B10760008) residue at position 26 of the peptide backbone. While specific patents often refer to the palmitoylated version, Palm-Glu(OSu)-OtBu , this compound serves as a foundational building block or a precursor in strategies leading to such lipidation iris-biotech.degoogle.comgoogleapis.comgoogle.com.
In direct synthesis strategies, a pre-formed, modified amino acid building block, such as a lipidated lysine derivative that incorporates the glutamic acid linker, is directly coupled into the growing peptide chain during SPPS researchgate.netresearchgate.net. This compound, or its palmitoylated analogue, can be used to pre-synthesize such lipidated lysine units or be incorporated directly to facilitate subsequent lipidation. This approach aims to build the final modified peptide structure in a more streamlined manner. For example, research has shown that incorporating a lipidated lysine building block can achieve high HPLC purity, such as 86%, after purification researchgate.net.
Alternatively, "catch-lipidation-and-release" strategies involve synthesizing the peptide backbone with a precursor moiety attached to the lysine residue. This precursor is then modified (e.g., lipidated) and subsequently released or processed. This compound can be employed to attach the glutamic acid linker to the lysine side chain. Following the completion of the peptide chain and removal of other protecting groups, the lipid moiety is introduced onto the glutamic acid linker, followed by final deprotection and purification. This method has demonstrated the potential to yield purities exceeding 90% and reduce reliance on extensive chromatographic purification researchgate.netresearchgate.net.
Synthesis of RGD Peptides and Multimeric Constructs
Peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif are significant in cell adhesion research and targeted drug delivery due to their high affinity for integrin receptors, particularly αvβ3, which is often overexpressed in tumors snmjournals.orgnih.govsnmjournals.orgnih.govresearchgate.net. Boc-Glu(OSu)-OSu, a closely related di-activated glutamic acid derivative, has been extensively used to create multimeric RGD peptides, such as dimers and tetramers, by linking multiple RGD units together. The OSu ester functionality of Boc-Glu(OSu)-OSu facilitates the conjugation of these units, enhancing the avidity and targeting efficiency through polyvalency snmjournals.orgsnmjournals.orgnih.govresearchgate.net. While this compound has a protected alpha-carboxyl group, its gamma-activated ester functionality serves a similar purpose in constructing peptide conjugates and multimeric structures by acting as a reactive handle for amide bond formation. For instance, the synthesis of tetrameric RGD peptides has involved coupling Boc-Glu(OSu)-OSu with dimeric RGD peptides, achieving yields of approximately 53% for the final tetramer after purification snmjournals.org.
Table 1: Synthesis of Tetrameric RGD Peptide Yields
| Peptide Construct | Starting Materials | Yield (approx.) | Reference |
| E{E[c(RGDfK)]₂}₂ | Boc-Glu(OSu)-OSu, E[c(RGDfK)]₂ | 53% | snmjournals.org |
| Tetrameric RGD Peptide | Boc–Glu(OSu)–OSu, c(RGDyK) dimer | 92% | nih.gov |
| DOTA-E{E[c(RGDfK)]₂}₂ | Boc-Glu(OSu)-OSu, DOTA-coupled dimeric RGD peptide | 25% (overall) | snmjournals.org |
Preparation of Prodrugs and Bioactive Peptides
The ability of this compound to readily form amide bonds with amine-containing molecules makes it a valuable tool in the preparation of prodrugs and other bioactive peptide conjugates. By covalently linking a peptide to a targeting ligand, a solubilizing agent, or a moiety that controls drug release, its therapeutic profile can be significantly improved chemimpex.comchemimpex.com. The OSu ester group allows for conjugation to the amine groups of various molecules, creating a stable linkage. For example, Boc-Glu(OtBu)-OSu has been utilized in the synthesis of amphetamine prodrugs, demonstrating its versatility in conjugating amino acid derivatives to pharmacologically active compounds google.com. This approach enhances drug delivery, improves bioavailability, and can enable targeted release mechanisms, thereby expanding the therapeutic applications of peptides and small molecules.
Compound Properties
This compound is characterized by its specific chemical and physical properties, which are crucial for its successful application in synthesis.
Table 2: Properties of this compound
| Property | Value | Source |
| Chemical Name | N-α-Boc-L-glutamic acid γ-(N-hydroxysuccinimide ester) β-tert-butyl ester | chemimpex.comamerigoscientific.com |
| CAS Number | 32886-55-8 (or 81659-82-7) | chemimpex.comsigmaaldrich.com |
| Molecular Formula | C₁₈H₂₈N₂O₈ | chemimpex.comsigmaaldrich.com |
| Molecular Weight | 400.42 g/mol | chemimpex.comsigmaaldrich.com |
| Purity | ≥ 99% (HPLC) or 95% | chemimpex.comsigmaaldrich.com |
| Appearance | White to off-white powder | chemimpex.com |
| Melting Point | 140 - 150 °C | chemimpex.com |
| [α]D20 | -31.5 ± 2 º (C=1 in DMF) | chemimpex.com |
| Solubility | Soluble in dimethylformamide (DMF) | fishersci.be |
| Storage | Store at 0-8 °C or -20°C; sealed in dry conditions | chemimpex.comsigmaaldrich.com |
Table 3: Key Synthesis Examples and Yields involving Activated Glutamic Acid Derivatives
| Application/Peptide Type | Reagent Used (related) | Strategy | Yield/Purity | Reference |
| Liraglutide | Palm-Glu(OSu)-OtBu | Direct Synthesis | 86% purity | researchgate.net |
| Liraglutide | Palm-Glu(OSu)-OtBu | Catch-Lipidation-and-Release | >90% purity | researchgate.net |
| Tetrameric RGD Peptide | Boc-Glu(OSu)-OSu | Coupling with dimeric RGD peptide | ~53% | snmjournals.org |
| Tetrameric RGD Peptide | Boc-Glu(OSu)-OSu | Coupling with dimeric RGD peptide | ~92% | nih.gov |
| Prodrug Synthesis | Boc-Glu(OtBu)-OSu | Conjugation to active molecules | Not specified | google.com |
| GLP-1 analogue fragment | Boc-His(Trt)-Aib-Glu(O-tBu)-Gly-OSu | Activated ester formation | 83-84% conversion | patsnap.com |
Bioconjugation and Functionalization Strategies
Amide Bond Formation via N-Hydroxysuccinimide Ester Reactivity
The cornerstone of Boc-Glu(Osu)-Otbu's utility in bioconjugation is the reactivity of its N-hydroxysuccinimide (OSu) ester. This activated ester is highly susceptible to nucleophilic attack, particularly from primary amines, leading to the formation of a stable amide bond. This reaction is a widely employed strategy for covalently linking molecules in aqueous environments, which are typical for biological systems.
The OSu moiety in this compound is an excellent leaving group. When a primary amine, such as the ε-amino group of a lysine (B10760008) residue in a protein or peptide, attacks the carbonyl carbon of the ester, a tetrahedral intermediate is formed. Subsequently, the N-hydroxysuccinimide is eliminated, resulting in the formation of a highly stable amide bond between the glutamic acid derivative and the target biomolecule. myskinrecipes.com This reaction is chemoselective for primary amines under controlled pH conditions. The resulting amide linkage is resistant to hydrolysis, ensuring the formation of a durable conjugate.
The general mechanism for this reaction is a two-step process:
Nucleophilic Attack: The unprotonated primary amine of the biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu ester.
Leaving Group Departure: The N-hydroxysuccinimide anion is expelled, and a stable amide bond is formed.
The efficiency of the amide bond formation is critically dependent on the pH of the reaction medium. For the primary amine to be an effective nucleophile, it must be in its deprotonated state. The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, the reaction is typically carried out at a pH slightly below this value to ensure a sufficient concentration of the deprotonated amine without promoting significant hydrolysis of the NHS ester.
| pH Condition | Effect on Amine | Effect on NHS Ester | Overall Reaction Efficiency |
| Acidic (pH < 7) | Predominantly protonated (R-NH3+), non-nucleophilic. | Stable. | Very low to negligible. |
| Neutral to Slightly Basic (pH 7.5-8.5) | Sufficient concentration of deprotonated amine (R-NH2). | Moderate rate of hydrolysis. | Optimal for conjugation. |
| Strongly Basic (pH > 9) | Fully deprotonated. | Rapid hydrolysis. | Reduced due to ester instability. |
Site-Specific Conjugation Methodologies
Site-specific conjugation aims to attach a molecule of interest to a precise location within a biomolecule, such as a protein or peptide. This control over the conjugation site is crucial for preserving the biological activity and structural integrity of the biomolecule. While this compound reacts with primary amines, achieving site-specificity often requires additional strategies, as proteins typically present multiple lysine residues on their surface.
Methodologies to achieve site-specific conjugation using amine-reactive reagents like this compound include:
Targeting the N-terminus: The α-amino group at the N-terminus of a protein generally has a lower pKa (around 7-8) than the ε-amino group of lysine. By carefully controlling the reaction pH, it is possible to preferentially target the N-terminal amine.
Engineered Cysteine Residues: Although not a direct reaction with this compound, proteins can be engineered to have a single, accessible cysteine residue. This cysteine can then be modified with a linker that introduces a primary amine, which can subsequently be targeted by the NHS ester.
Enzymatic Modification: Enzymes can be used to introduce a specific tag containing a primary amine onto the protein of interest, which can then be selectively targeted.
Conjugation to Biomolecules
The ability of this compound to readily form stable amide bonds makes it a versatile tool for the modification of various biomolecules, particularly proteins and peptides.
The surface of proteins is often rich in lysine residues, presenting multiple potential sites for conjugation with this compound. This reaction can be used to introduce a protected glutamic acid moiety onto the protein surface. Subsequent deprotection of the Boc and OtBu groups can then expose a carboxylic acid, which can be used for further modifications or to alter the protein's surface charge and properties. This approach can be valuable in protein engineering to enhance stability, modulate activity, or create new binding sites.
This compound and its analogs are utilized in the synthesis and modification of peptides. A notable example is in the synthesis of liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. In this context, a palmitoylated derivative, Palmitoyl-Glu(OSu)-OtBu, is reacted with the ε-amino group of a specific lysine residue in the peptide backbone. novacellbio.comgoogle.comgoogle.com This lipidation enhances the peptide's binding to serum albumin, thereby extending its half-life in circulation. This demonstrates the utility of such reagents in creating peptide-drug conjugates with improved pharmacokinetic profiles.
The general steps for such a derivatization are:
Oligonucleotide and Oligosaccharide Conjugation
The conjugation of oligonucleotides and oligosaccharides to other molecules is essential for enhancing their therapeutic or diagnostic utility. This process can improve cellular uptake, stability, and targeted delivery. This compound serves as a valuable tool in these strategies, primarily through its reactive N-hydroxysuccinimide ester.
NHS esters are widely employed in a common bioconjugation strategy known as post-synthesis modification. glenresearch.comidtdna.com This method is particularly effective for labeling oligonucleotides that have been synthesized to include a primary aliphatic amine group, often via an amino-modifier. glenresearch.com The NHS ester of this compound reacts selectively and efficiently with this primary amine under mild aqueous conditions (typically pH 7-9) to form a stable and permanent amide bond. glenresearch.combiomers.net This reaction quantitatively labels the amine-modified oligonucleotide without affecting other parts of the nucleic acid structure. glenresearch.com The result is the covalent attachment of the protected glutamic acid moiety, which can act as a spacer or a point for further functionalization after the removal of the Boc and OtBu protecting groups.
Similarly, in oligosaccharide conjugation, the goal is often to link the sugar chain to a carrier protein or another molecule to elicit an immune response or for targeted delivery. springernature.comnih.gov A common strategy involves introducing an amine-containing linker to the oligosaccharide. springernature.com this compound is an ideal precursor for creating such linkers. The activated OSu group can react with an amine-functionalized sugar, or conversely, the Boc-protected amine of the glutamic acid can be deprotected and used to react with an activated carbohydrate, thereby incorporating the glutamic acid structure as a stable linking element.
Table 1: Application of NHS Ester Chemistry in Bioconjugation
| Feature | Description | Reference |
|---|---|---|
| Reactivity | N-hydroxysuccinimide (NHS) esters selectively react with primary aliphatic amines. | glenresearch.com |
| Reaction Product | Forms a highly stable covalent amide bond. | glenresearch.combiomers.net |
| Conditions | The conjugation reaction is typically performed in a non-nucleophilic buffer at a pH range of 7 to 9. | glenresearch.com |
| Application | Widely used for post-synthesis modification of amine-labeled oligonucleotides and for creating linkers for oligosaccharides. | glenresearch.comidtdna.comspringernature.com |
Development of Linkers and Scaffolds for Drug Delivery and Diagnostics
Design of Cleavable and Non-Cleavable Linkers
Linkers in drug conjugates are broadly categorized as cleavable or non-cleavable, and this compound is a precursor suitable for constructing both types. nih.gov
Cleavable Linkers are designed to release the payload upon encountering a specific trigger within the target cell or tumor microenvironment. nih.gov A prominent strategy involves peptide-based linkers that are sensitive to lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. Dipeptide sequences like valine-citrulline (Val-Cit) or tetrapeptides such as Gly-Gly-Phe-Gly (GGFG) are common examples used in approved antibody-drug conjugates. axispharm.com this compound can be used in solid-phase peptide synthesis to incorporate a glutamic acid residue into such a sequence. Once inside the lysosome, the peptide sequence is cleaved, initiating the release of the active drug. Other cleavable strategies include utilizing pH-sensitive linkers (e.g., hydrazones) or disulfide bonds that are cleaved in the reducing environment of the cell. axispharm.com
Non-Cleavable Linkers do not have a specific chemical trigger for drug release. wgtn.ac.nznih.gov Instead, the payload is released after the antibody component of the conjugate is completely degraded by proteases within the lysosome. nih.gov This process results in the payload being released with the linker and its attached amino acid still appended. wgtn.ac.nz The amide bond formed from the reaction of the OSu ester of this compound with an amine is exceptionally stable and not subject to enzymatic cleavage, making it suitable for this linker strategy. A key requirement for non-cleavable linkers is that the attached linker-amino acid combination must not diminish the activity of the payload. wgtn.ac.nz These linkers often provide greater plasma stability and can reduce off-target toxicity compared to some cleavable linkers. glenresearch.com
Table 2: Comparison of Cleavable and Non-Cleavable Linker Strategies
| Linker Type | Release Mechanism | Common Examples | Role of Glutamic Acid Precursor |
|---|---|---|---|
| Cleavable | Enzymatic cleavage (proteases), pH change, or reduction. | Val-Cit, GGFG, Hydrazones, Disulfides | Incorporation into protease-sensitive peptide sequences. |
| Non-Cleavable | Complete lysosomal degradation of the antibody carrier. | Thioether (e.g., SMCC linker in T-DM1) | Forms a stable amide bond that resists cleavage until antibody catabolism. |
Application in Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. wgtn.ac.nz The linker is the central component connecting these two parts. Glutamic acid and its derivatives are utilized in ADC linker technology. For instance, enzymatic methods using transglutaminase can conjugate linker-payloads to glutamine residues on an antibody, a process closely related to glutamic acid chemistry. dilworthip.com
More commonly, this compound is used to synthesize the peptide-based linkers found in many clinically successful ADCs. The synthesis of a linker such as the Val-Cit-PABC (para-aminobenzyl carbamate) system often involves multi-step peptide chemistry where protected amino acids like this compound are essential reagents. The glutamic acid component can be used to modulate the hydrophilicity and spacing of the linker, which in turn influences the physicochemical properties and pharmacokinetic profile of the entire ADC. The precise control offered by using such a well-defined chemical building block is critical for producing homogeneous and effective ADC therapeutics.
Use in PROTAC (Proteolysis-Targeting Chimeras) Development
PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell. diva-portal.org They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for the E3 ligase, and a linker that connects them. diva-portal.org
The linker is a critical determinant of a PROTAC's efficacy, as its length, rigidity, and composition are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Linkers are often composed of alkyl chains, polyethylene glycol (PEG) units, or other functionalities. The synthesis of these linkers often requires bifunctional building blocks that allow for controlled, stepwise construction. This compound provides a protected amino acid scaffold that can be incorporated into PROTAC linkers. For example, the terminal carboxylic acid of a linker can be reacted with an amine-containing molecule, while the Boc-protected amine can be deprotected to allow for further extension or attachment to one of the PROTAC's ligands. broadpharm.com Optimizing the linker often involves synthesizing a library of compounds with varying linker compositions and lengths, a process facilitated by the use of versatile building blocks like this compound.
Applications in Advanced Research Areas
Research in Neuroscience and Neurotransmitter Systems
Boc-Glu(Osu)-Otbu and its derivatives play a role in neuroscience research by contributing to the synthesis of peptides that can be used to study and potentially modulate neural functions. Glutamic acid itself is a major excitatory neurotransmitter in the central nervous system, and modifications of glutamic acid-containing peptides are explored for their neuropharmacological potential.
The compound facilitates the synthesis of peptides designed to interact with neurotransmitter systems. By incorporating modified glutamic acid residues, researchers can develop novel peptide-based molecules that may influence synaptic transmission and neuronal signaling. For instance, research explores the use of such derivatives in studying neurotransmitter systems and developing compounds that can modulate synaptic activity chemimpex.com.
The synthesis of peptides using this compound can aid in understanding the molecular basis of neurological disorders. For example, research into prodrugs for neurological conditions has involved compounds derived from Boc-Glu(OtBu)-OSu, aiming to improve the delivery and efficacy of therapeutic agents google.comgoogle.com. Furthermore, the compound's derivatives are being investigated for their potential in neuropharmacology to help understand and treat neurological disorders chemimpex.comchemimpex.com.
Protein Engineering and Functional Enhancement
In protein engineering, this compound serves as a valuable tool for introducing specific modifications into peptide sequences, thereby altering or enhancing protein functionality.
Design of Targeted Therapies and Diagnostic Agents
The N-hydroxysuccinimide ester moiety within this compound is particularly useful for bioconjugation, enabling the covalent attachment of biomolecules to other entities. This capability is critical for developing advanced therapeutic and diagnostic tools.
The compound facilitates the creation of targeted drug delivery systems by allowing the conjugation of therapeutic agents to carrier molecules, ensuring precise release within specific tissues or cells, thereby enhancing efficacy and reducing side effects chemimpex.comchemimpex.comsinopeg.com. Its application in bioconjugation is also crucial for developing diagnostic agents and biological probes that can detect specific molecules or cellular activities, supporting disease diagnosis and treatment chemimpex.comsinopeg.com.
Proteomics Research Applications
While not directly used as a reagent in proteomics assays, this compound is instrumental in the synthesis of peptides that are subsequently utilized in proteomics research. The ability to create custom peptide sequences with specific modifications using this building block supports various proteomic studies, including those involving post-translational modifications or the development of peptide-based assays.
Compound Properties and Applications Summary
This compound and its closely related analogue, Boc-Glu(OtBu)-OSu, are key reagents in peptide synthesis. Their primary role is as activated amino acid derivatives that facilitate peptide bond formation.
| Property | This compound (CAS 81659-82-7) | Boc-Glu(OtBu)-OSu (CAS 32886-55-8) |
| Chemical Name | Boc-L-glutamic acid γ-N-hydroxysuccinimide ester α-tert-butyl ester | Boc-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester |
| Molecular Formula | C₁₈H₂₈N₂O₈ | C₁₈H₂₈N₂O₈ |
| Molecular Weight | 400.43 g/mol | 400.4 g/mol |
| Purity | ≥ 95% (solid) sigmaaldrich.com, ≥ 99% (Assay) chemimpex.com | ≥ 99% (HPLC) chemimpex.com |
| Melting Point | 138-142 °C chemimpex.com, 135-142 °C sinopeg.com | 140-150 °C chemimpex.com |
| Appearance | White powder chemimpex.com | White to off-white powder chemimpex.com |
| Storage | 2-8 °C chemimpex.comsigmaaldrich.com | 0-8 °C chemimpex.com |
| Primary Use | Peptide synthesis, bioconjugation | Peptide synthesis, bioconjugation, drug delivery |
| Key Applications | Targeted therapies, diagnostic agents, protein engineering, neuroscience research | Targeted therapies, diagnostic agents, protein engineering, neuroscience research, drug development |
Note: While the specific compound "this compound" refers to a particular arrangement of protecting groups and activated esters, research often utilizes closely related derivatives like Boc-Glu(OtBu)-OSu interchangeably due to similar chemical functionalities and applications in peptide synthesis.
Future Research Directions and Unexplored Potential
Expansion of Synthetic Applications in Novel Peptide Chemistry
The unique reactivity of the Osu ester in Boc-Glu(Osu)-Otbu opens avenues for the creation of novel peptide architectures beyond simple linear chains. Future research is poised to leverage this activated ester for the synthesis of complex peptide structures with enhanced biological activities and stabilities.
One promising area is the construction of peptide macrocycles . These cyclic peptides often exhibit improved receptor binding affinity, increased stability against enzymatic degradation, and better membrane permeability compared to their linear counterparts. The activated nature of this compound facilitates efficient intramolecular cyclization on a solid support, a key step in producing these constrained peptide scaffolds.
Furthermore, this compound is instrumental in the synthesis of peptidomimetics , which are compounds that mimic the structure and function of natural peptides but with modified backbones or side chains. The activated glutamic acid residue can serve as a branching point for the introduction of non-peptidic moieties, leading to the development of novel therapeutic agents with tailored pharmacological profiles. For instance, the incorporation of trifluoromethyl ketone groups via glutamic acid-containing peptides has been explored for the development of protease inhibitors.
| Research Area | Application of this compound | Potential Outcome |
| Peptide Macrocyclization | Facilitates efficient on-resin intramolecular cyclization. | Development of peptides with enhanced stability and receptor affinity. |
| Peptidomimetic Design | Serves as a scaffold for introducing non-peptidic functional groups. | Creation of novel therapeutics with improved pharmacokinetic properties. |
| Branched Peptides | Acts as a branching point for creating dendritic peptide structures. | Development of multivalent ligands and vaccine candidates. |
Development of Advanced Bioconjugation Strategies
The high reactivity of the N-hydroxysuccinimide ester towards primary amines makes this compound an ideal candidate for advanced bioconjugation strategies. This involves the site-specific attachment of peptides to other biomolecules, such as proteins, antibodies, and nucleic acids, to create novel hybrid molecules with combined functionalities.
A significant area of future development is in the field of peptide-drug conjugates (PDCs) . In a manner analogous to antibody-drug conjugates (ADCs), PDCs utilize a peptide to selectively deliver a cytotoxic drug to cancer cells. The activated glutamic acid derivative can be used to link the targeting peptide to the drug payload, creating a targeted therapeutic with potentially fewer side effects than traditional chemotherapy.
Moreover, the principles of bioconjugation using activated amino acids are being extended to create sophisticated diagnostic tools and imaging agents . By conjugating peptides with fluorescent dyes or radioactive isotopes, researchers can develop probes for visualizing biological processes in real-time.
Integration into High-Throughput Screening and Combinatorial Chemistry
The demand for new drugs and biomaterials has spurred the development of high-throughput screening (HTS) and combinatorial chemistry techniques. This compound and similar activated amino acids are well-suited for these platforms due to their reactivity and compatibility with automated synthesis protocols.
In combinatorial peptide library synthesis , the split-and-pool method allows for the rapid generation of millions of unique peptide sequences on solid-phase resins. americanpeptidesociety.org The use of activated building blocks like this compound is crucial for ensuring efficient coupling reactions at each step of the synthesis. These libraries can then be screened for peptides with specific binding affinities to therapeutic targets or with desired catalytic activities. Light-directed synthesis on microarrays is another powerful technique that leverages Boc chemistry for the parallel synthesis of a vast number of different peptides in a spatially addressable format. umich.edu
| Technology | Role of this compound | Research Impact |
| High-Throughput Screening (HTS) | Enables rapid and efficient synthesis of diverse peptide libraries. | Accelerates the discovery of new bioactive peptides. |
| Combinatorial Chemistry | Serves as a key building block in the split-and-pool synthesis of peptide libraries. | Facilitates the exploration of vast chemical space for drug discovery. |
| Peptide Microarrays | Used in light-directed on-chip synthesis of peptide arrays for parallel screening. | Enables high-throughput analysis of peptide-protein interactions. |
Exploration in Nanotechnology and Bionanomaterials
The self-assembly of peptides into well-defined nanostructures is a rapidly growing field with applications in drug delivery, tissue engineering, and biosensing. Glutamic acid, with its charged side chain, plays a critical role in directing the self-assembly process through electrostatic interactions and hydrogen bonding.
The incorporation of this compound into peptide sequences allows for the precise control over the chemical and physical properties of the resulting nanomaterials. For example, researchers have designed self-assembling peptides containing glutamic acid and lysine (B10760008) residues that form nanofibers and hydrogels. mdpi.comroyalsocietypublishing.org These materials can encapsulate drugs and release them in a controlled manner, or they can serve as scaffolds for cell growth in tissue engineering applications. acs.orgnih.govmdpi.com The ability to functionalize these materials by reacting the Osu ester with other molecules further enhances their versatility.
| Nanomaterial | Role of Glutamic Acid Derivative | Potential Application |
| Peptide Hydrogels | Directs self-assembly through electrostatic interactions and provides sites for functionalization. | Drug delivery, tissue engineering, and 3D cell culture. nih.gov |
| Peptide Nanofibers | Controls the morphology and surface chemistry of the self-assembled structures. | Biosensors, catalysts, and electronic materials. |
| Peptide-Polymer Hybrids | Cross-links polymer networks to create self-healing and stimuli-responsive materials. | Injectable biomaterials and smart drug delivery systems. acs.orgnih.gov |
Role in Emerging Therapeutic Modalities
Beyond traditional peptide drugs, this compound is finding applications in cutting-edge therapeutic modalities that are poised to revolutionize medicine.
One such area is the development of PROteolysis TArgeting Chimeras (PROTACs) . These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and activated amino acids can be employed in the synthesis of these linkers to connect the target-binding and E3 ligase-binding moieties.
Another exciting frontier is the creation of synthetic vaccines . Peptide-based vaccines offer several advantages over traditional vaccines, including improved safety and ease of manufacture. This compound can be used to construct complex peptide antigens that mimic epitopes from pathogens, or to conjugate peptides to carrier proteins to enhance their immunogenicity. The development of self-adjuvanting peptide vaccines, where the peptide itself stimulates an immune response, is a particularly promising area of research.
Q & A
Q. What are the standard protocols for synthesizing Boc-Glu(Osu)-Otbu with high purity?
- Methodological Answer : this compound is synthesized by activating the γ-carboxylic acid of Boc-Glu-Otbu with N-hydroxysuccinimide (NHS) using carbodiimide coupling agents (e.g., DCC or EDC). Typical steps include:
Dissolve Boc-Glu-Otbu in anhydrous DCM under nitrogen.
Add NHS and DCC/EDC with catalytic DMAP.
Stir at room temperature for 12–24 hours.
Filter to remove urea byproducts and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield and purity depend on reaction stoichiometry and solvent dryness. For reproducibility, document catalyst ratios and purification parameters .
Q. Which characterization techniques are essential for verifying this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Confirm the presence of tert-butyl (δ 1.2–1.4 ppm) and Boc (δ 1.4–1.5 ppm) groups. Compare with literature for expected splitting patterns.
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area).
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at the calculated molecular weight (e.g., 430.4 g/mol).
For new batches, cross-validate with melting point and FTIR (C=O stretch at ~1740 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve conflicting NMR data when synthesizing this compound?
- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from residual solvents, diastereomers, or impurities. Steps to address this:
Repeat synthesis under rigorously anhydrous conditions.
Use deuterated solvents (CDCl₃ or DMSO-d₆) and 2D NMR (COSY, HSQC) to assign ambiguous signals.
Compare with published spectra of analogous Boc-protected amino acids.
Perform HPLC-MS to rule out co-eluting impurities.
Document solvent history and storage conditions to identify degradation pathways .
Q. What strategies optimize this compound’s coupling efficiency in peptide synthesis?
- Methodological Answer : The NHS ester’s reactivity depends on:
- Solvent Polarity : Use DMF or DCM for better nucleophile (e.g., amine) solubility.
- Base Selection : Add DIEA or NMM to scavenge HCl during coupling.
- Temperature : Reactions at 0–4°C reduce racemization; room temperature enhances kinetics.
Monitor coupling efficiency via LC-MS of crude reaction mixtures. Optimize molar ratios (1.2–1.5 equivalents of this compound to amine) .
Q. How does pH influence this compound’s stability during storage?
- Methodological Answer : Conduct stability studies by:
Preparing 10 mM solutions in buffers (pH 3–9).
Storing aliquots at –20°C, 4°C, and 25°C for 1–4 weeks.
Analyzing degradation via HPLC (C18 column, 220 nm detection).
Expected findings: Hydrolysis of the NHS ester accelerates under basic conditions (pH >7). Store lyophilized solid at –20°C under nitrogen .
Data Analysis and Contradiction
Q. How should researchers interpret conflicting mass spectrometry results for this compound?
- Methodological Answer :
- Scenario 1 : Observed [M+H]⁺ differs from theoretical by <1 Da → Check isotopic patterns for sodium adducts ([M+Na]⁺).
- Scenario 2 : Multiple peaks → Test for hydrolysis (e.g., free carboxylic acid at m/z 316.3) or dimerization.
Use high-resolution MS (HRMS) to confirm exact mass. Cross-reference with synthetic byproducts identified in TLC .
Q. What statistical methods are suitable for analyzing reaction yield variability?
- Methodological Answer : Apply ANOVA to compare yields across reaction conditions (e.g., solvent, catalyst). For example:
| Condition | Yield (%) | SD |
|---|---|---|
| DCM/DMAP | 85 | ±2.1 |
| THF/Sc(Otf)₃ | 78 | ±3.5 |
| Use Tukey’s HSD post-hoc test to identify significant differences (p <0.05). Report confidence intervals for reproducibility . |
Experimental Design
Q. How to design experiments assessing this compound’s role in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
Control Groups : Compare coupling efficiency with HOBt/DIC or other activating agents.
Variables : Vary resin type (Wang vs. Rink amide), reaction time (1–24 hours), and solvent (DCM vs. DMF).
Outcome Metrics : Measure Fmoc-deprotection efficiency (UV at 301 nm) and crude peptide purity (HPLC).
Use a factorial design to isolate critical factors. Document resin swelling properties and activation times .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
